Furfuryl butyrate
Overview
Description
Furfuryl butyrate, also known as butanoic acid, 2-furanylmethyl ester, is an organic compound with the molecular formula C₉H₁₂O₃. It is an ester formed from the reaction of furfuryl alcohol and butyric acid. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Furfuryl butyrate, also known as butanoic acid, 2-furanylmethyl ester , is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, this compound interacts with these receptors, producing a fruity odor sensation .
Mode of Action
The interaction of this compound with its targets involves a biochemical signaling process. When the compound binds to the olfactory receptors, it triggers a signal transduction pathway. This pathway leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of a fruity smell .
Biochemical Pathways
This compound is derived from furfural, a compound that can be selectively converted into various fuels and high-value compounds due to its highly functionalized molecular structure . Furfural can be transformed into furfuryl alcohol through catalytic hydrogenation . The biochemical pathways involved in these transformations are complex and involve various catalysts and reaction conditions .
Pharmacokinetics
The compound’s bioavailability would be influenced by these processes, as well as factors such as its concentration and the duration of exposure .
Result of Action
The primary result of this compound’s action is the generation of a fruity smell sensation. On a molecular level, this involves the activation of olfactory receptors and the initiation of a nerve impulse. On a cellular level, it involves the transmission of this impulse to the brain, where it is interpreted as a specific smell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other odorous compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability and volatility .
Biochemical Analysis
Biochemical Properties
Furfuryl butyrate, like its parent compound furfural, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . It can also participate in reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation
Cellular Effects
For instance, butyrate, a short-chain fatty acid, has been shown to have multiple effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes need to be investigated.
Molecular Mechanism
Furfuryl alcohol, an important product produced from catalytic hydrogenation of furfural, can undergo various transformations
Metabolic Pathways
Furfural, from which this compound is derived, can be converted into various bio-based value-added chemicals through catalytic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl butyrate can be synthesized through esterification, where furfuryl alcohol reacts with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
Furfuryl alcohol+Butyric acidH2SO4Furfuryl butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including furfural and butyric acid derivatives.
Reduction: Reduction of this compound can yield furfuryl alcohol and butyric acid.
Substitution: The ester group in this compound can be substituted by nucleophiles, leading to the formation of different esters and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Furfuryl alcohol, furfural, and butyric acid derivatives.
Reduction: Furfuryl alcohol and butyric acid.
Substitution: Various esters and alcohols depending on the nucleophile used.
Scientific Research Applications
Furfuryl butyrate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound’s pleasant aroma makes it useful in olfactory studies and as a flavoring agent in food research.
Medicine: Research into its potential antimicrobial properties is ongoing.
Comparison with Similar Compounds
Furfuryl acetate: Another ester with a fruity aroma, used in flavors and fragrances.
Furfuryl propionate: Similar in structure but with a different acid component, leading to variations in aroma and reactivity.
Furfuryl alcohol: The alcohol precursor to furfuryl butyrate, used in the synthesis of various esters.
Uniqueness: this compound is unique due to its specific combination of furfuryl alcohol and butyric acid, resulting in a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its reactivity and applications in various fields further distinguish it from other similar compounds .
Properties
IUPAC Name |
furan-2-ylmethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISGRHWGVGCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211357 | |
Record name | Furfuryl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid, green butyric rancid odour | |
Record name | Furfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
129.00 to 130.00 °C. @ 52.00 mm Hg | |
Record name | 2-Furanylmethyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
Record name | Furfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.051-1.057 | |
Record name | Furfuryl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
623-21-2 | |
Record name | Furfuryl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FURFURYL BUTYRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfuryl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furfuryl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Furanylmethyl butanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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